Heparin disaccharide II-S sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

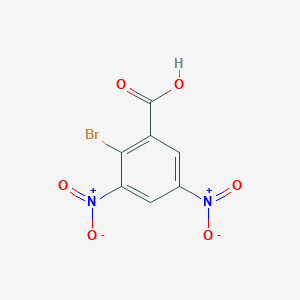

Heparin disaccharide II-S sodium salt is a product of the digestion of heparan sulfate and heparin by many different heparinases . It is a specific fraction of heparin, a highly sulfated glycosaminoglycan, which is composed of repeating disaccharide units .

Synthesis Analysis

The synthesis of Heparin disaccharide II-S sodium salt involves the digestion of heparan sulfate and heparin by many different heparinases . The structural diversity of heparin and heparan sulfate lies at the core of the varied range of physiological processes these molecules tend to modulate .

Molecular Structure Analysis

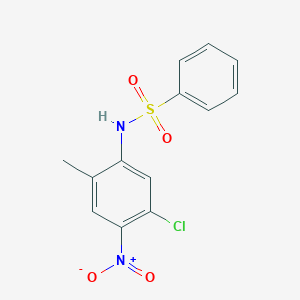

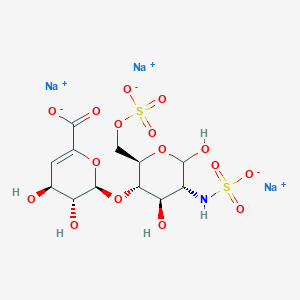

The molecular structure of Heparin disaccharide II-S sodium salt is complex. It is a highly heterogeneous polysaccharide that contains a disaccharide repeating unit of glucuronic acid (GlcA) or iduronic acid (IdoA) and glucosamine (GlcN) residues, and each is capable of carrying sulfo groups .

Chemical Reactions Analysis

Heparin disaccharide II-S sodium salt undergoes various chemical reactions. One of the first steps in characterizing heparan sulfate (HS) and its close relative heparin is to conduct disaccharide composition analysis . This process relies on a complete depolymerization of heparan sulfate polysaccharides into disaccharides .

Physical And Chemical Properties Analysis

Heparin disaccharide II-S sodium salt has a molecular weight of 563.35 and a molecular formula of C12H16NO16S2•3Na . It is a complex, linear, acidic polysaccharide belonging to the glycosaminoglycan (GAG) family .

Aplicaciones Científicas De Investigación

Biochemistry and Pharmacology

Heparin disaccharide II-S sodium salt is a product of heparin and heparan sulfate digestion . It’s often used with heparinases for determining 1,6-anhydro derivatives in enoxaparin sodium .

Method of Application

The compound is typically used in conjunction with heparinases, enzymes that break down heparin and heparan sulfate. The resulting fragments, including Heparin disaccharide II-S sodium salt, can then be analyzed to determine their structure and function.

Results and Outcomes

The use of Heparin disaccharide II-S sodium salt in these experiments can help researchers understand the structure and function of heparin and heparan sulfate, which are important for a variety of biological processes.

Medical Research

Heparin disaccharide II-S sodium salt has been found to elevate the cytosolic calcium (Ca 2+) extrusion rate and may serve as a potential drug for the activation of Na+ /Ca 2+ exchanger (NCX) .

Method of Application

In medical research, Heparin disaccharide II-S sodium salt can be used in cell culture experiments to study its effects on calcium signaling. The compound is added to the culture medium, and its effects on calcium levels within the cells are measured using various techniques.

Results and Outcomes

The use of Heparin disaccharide II-S sodium salt in these experiments has shown that it can increase the rate at which calcium is removed from cells. This could have implications for the treatment of conditions related to calcium signaling, such as certain heart diseases.

Heparin Production and Quality Control

Heparin disaccharide II-S sodium salt is a by-product of heparin production . It’s often used with heparinases for determining 1,6-anhydro derivatives in enoxaparin sodium .

Method of Application

In the production of heparin, a type of anticoagulant medication, heparinases are used to break down raw materials. The resulting fragments, including Heparin disaccharide II-S sodium salt, can be analyzed to ensure the quality and consistency of the heparin product.

Results and Outcomes

The use of Heparin disaccharide II-S sodium salt in these quality control processes helps ensure that the heparin produced is of high quality and consistent in its anticoagulant properties.

Drug Development

Method of Application

In drug development, Heparin disaccharide II-S sodium salt can be used in cell culture experiments to study its effects on calcium signaling. The compound is added to the culture medium, and its effects on calcium levels within the cells are measured using various techniques.

Results and Outcomes

The use of Heparin disaccharide II-S sodium salt in these experiments has shown that it can increase the rate at which calcium is removed from cells. This could have implications for the treatment of conditions related to calcium signaling, such as certain heart diseases .

Quality Control in Heparin Production

Results and Outcomes

The use of Heparin disaccharide II-S sodium salt in these quality control processes helps ensure that the heparin produced is of high quality and consistent in its anticoagulant properties .

Safety And Hazards

Propiedades

IUPAC Name |

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO16S2.3Na/c14-3-1-4(10(17)18)28-12(7(3)15)29-9-5(2-26-31(23,24)25)27-11(19)6(8(9)16)13-30(20,21)22;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGHANNJETVHCR-LXROVJCJSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16NNa3O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11489904 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.